Pss-(3-mercapto)propyl-heptaisobutyl SU&

描述

Overview of Polyhedral Oligomeric Silsesquioxanes (POSS) as Nanoscale Building Blocks

Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of organosilicon compounds with a well-defined, cage-like structure. wikipedia.org Their chemical formula is generally represented as [RSiO3/2]n, where 'R' can be a hydrogen atom or various organic functional groups (such as alkyl, aryl, or alkenyl), and 'n' is an even integer, typically 8, 10, or 12. wikipedia.orgblogspot.com This structure consists of an inorganic silica (B1680970) (Si-O-Si) core, which provides rigidity and thermal stability, and an outer layer of organic substituents that ensure compatibility with a wide range of organic polymers and solvents. blogspot.com

The size of these nanostructures is typically in the range of 1 to 3 nanometers, making them ideal nanoscale fillers. mdpi.com The silicon atoms in the POSS cage are tetrahedrally connected to three bridging oxygen atoms and one organic group, a configuration denoted as T³. blogspot.com This precise, three-dimensional architecture allows for the reinforcement of polymer chains at a molecular level. ucsb.edu

Significance of Organic-Inorganic Hybrid Materials in Contemporary Research

Organic-inorganic hybrid materials have garnered considerable attention in modern research due to their ability to exhibit properties that are not attainable by their individual components. nih.gov These materials effectively merge the durability, thermal stability, and rigidity of inorganic materials with the flexibility, processability, and functionality of organic polymers. mdpi.com

The incorporation of nanoscale inorganic moieties, such as POSS, into organic polymer matrices can lead to significant improvements in material properties. nih.gov These enhancements can include increased mechanical strength, higher thermal stability, improved resistance to oxidation, and reduced flammability. nih.govresearchgate.net The unique nanostructure of POSS allows for these improvements without compromising the lightweight nature and processability of the host polymer, a common drawback when using traditional micro- or macro-scale fillers. nih.gov This makes POSS-based hybrid materials highly desirable for a wide array of advanced applications. researchgate.net

Specific Focus on Mercaptopropyl-Heptaisobutyl Functionalized POSS Architectures

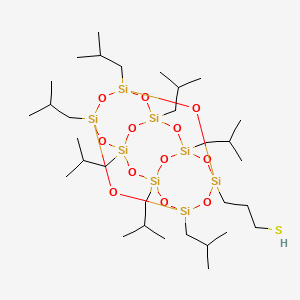

This article hones in on a specific monofunctional POSS derivative: (3-mercaptopropyl)heptaisobutyl POSS. This compound features a cubic T₈ cage structure where seven of the silicon vertices are bonded to hydrophobic isobutyl groups, and the eighth is functionalized with a reactive mercaptopropyl group (-CH₂CH₂CH₂SH).

The presence of the thiol (-SH) group provides a reactive site for a variety of chemical modifications, including thiol-ene "click" chemistry, which is known for its high efficiency and mild reaction conditions. mdpi.com This functional handle allows for the covalent incorporation of the POSS cage into polymer networks, leading to the formation of robust nanocomposites. The surrounding isobutyl groups contribute to the compound's solubility in nonpolar organic solvents and its compatibility with various polymer matrices.

Below is a data table summarizing the key properties of (3-mercaptopropyl)heptaisobutyl POSS:

| Property | Value |

| CAS Number | 480438-85-5 |

| Molecular Formula | C₃₁H₇₀O₁₂SSi₈ |

| Molecular Weight | 891.63 g/mol |

| Appearance | White Solid |

| Melting Point | 230-235 °C |

| Synonyms | Mercaptopropylisobutyl-POSS, 1-(3-Mercapto)propyl-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane |

Data sourced from alfa-chemistry.comsigmaaldrich.com.

Current Research Landscape and Emerging Applications of Functionalized POSS Compounds

The versatility of POSS chemistry, allowing for the attachment of a wide array of functional groups to the silica core, has led to a broad and active field of research. Functionalized POSS are being explored for a multitude of applications, including the development of high-performance nanocomposites, advanced coatings, and biomedical devices. mdpi.comresearchgate.net

Mercapto-functionalized POSS, in particular, have shown promise in several areas. Their reactive thiol group makes them excellent candidates for modifying the surface of materials to enhance adhesion and for the synthesis of functional coatings. researchgate.net For instance, they can be used to create antifogging and self-healing hard coatings. mdpi.com In the realm of nanocomposites, the incorporation of mercapto-functionalized POSS can improve the mechanical and thermal properties of the resulting material. mdpi.com

Emerging applications are also being investigated in the biomedical field, where the biocompatibility and tunable properties of POSS are highly advantageous. mdpi.comnih.gov Functionalized POSS are being explored for use in drug delivery systems, tissue engineering scaffolds, and as components of antibacterial materials. nih.govmdpi.comresearchgate.net The ability to precisely control the chemical functionality of the POSS molecule opens up possibilities for creating materials with tailored biological interactions.

Scope and Objectives of the Academic Research Compendium

The primary objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound (3-mercaptopropyl)heptaisobutyl POSS. It aims to consolidate current knowledge regarding its role as a nanoscale building block within the broader context of advanced functionalized Polyhedral Oligomeric Silsesquioxanes. The scope is strictly limited to the chemical and material science aspects of this compound, as outlined in the preceding sections. This compendium will serve as a foundational resource for researchers and students interested in the synthesis, characterization, and application of precisely functionalized organic-inorganic hybrid materials.

属性

IUPAC Name |

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H70O12SSi8/c1-25(2)18-46-32-45(17-15-16-44)33-47(19-26(3)4)37-49(35-46,21-28(7)8)41-52(24-31(13)14)42-50(36-46,22-29(9)10)38-48(34-45,20-27(5)6)40-51(39-47,43-52)23-30(11)12/h25-31,44H,15-24H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGQPMMZQIQYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H70O12SSi8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401528 | |

| Record name | AGN-PC-0L8GXM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-85-5 | |

| Record name | 3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0L8GXM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Structural Aspects of Mercaptopropyl Heptaisobutyl Poss

Fundamental Polyhedral Silsesquioxane Framework and Cage Structure

The core of the molecule is a polyhedral silsesquioxane framework, specifically a T₈ cage, which is among the most stable and widely studied POSS structures. wikipedia.orgresearchgate.net This framework consists of an inorganic silicon-oxygen core with the empirical formula (RSiO₁.₅)ₙ, where n=8 for this molecule. nih.gov The structure is composed of eight silicon atoms at the vertices of a cube-like polyhedron, linked by twelve oxygen atoms along the edges, forming a Si₈O₁₂ cage. wikipedia.org

Each silicon atom in the cage is tetrahedrally coordinated, bonded to three bridging oxygen atoms and one organic substituent group (R). wikipedia.org This arrangement creates a highly symmetric, rigid, three-dimensional structure. scienceopen.com The Si-O-Si bond angles within the cage typically range from 145–152°, deviating from a perfect cubic geometry and allowing the silicon centers to maintain their preferred tetrahedral geometry. wikipedia.org The diameter of such a T₈ cage is generally in the range of 1.5 to 3 nanometers. scienceopen.comresearchgate.net This inorganic core provides significant rigidity and thermal stability to the molecule. wikipedia.org

Covalent Integration of Mercaptopropyl Functional Groups

A key feature of this specific POSS molecule is the presence of a single mercaptopropyl functional group. This group is covalently bonded to one of the eight silicon atoms of the silsesquioxane cage via a stable silicon-carbon bond. The functional group has the structure -CH₂CH₂CH₂SH.

The terminal thiol (-SH) group is a reactive site, making this POSS molecule a valuable building block in materials synthesis. nih.gov For instance, the mercapto group can participate in thiol-ene "click" chemistry, form thioesters for peptide synthesis, or bind to metal surfaces. nih.govhybridplastics.comresearchgate.net This functional handle allows the POSS nanocage to be covalently incorporated into larger polymer systems or attached to surfaces, modifying their properties. nih.govacs.org

Isospecificity and Distribution of Heptaisobutyl Substituents on the Siloxane Cage

The remaining seven silicon vertices of the Si₈O₁₂ cage are each covalently bonded to an isobutyl group (-CH₂CH(CH₃)₂). These non-polar, inert organic groups form an organic "shell" around the inorganic core. wikipedia.org The presence of these seven isobutyl substituents is crucial for the molecule's properties. They enhance the solubility of the otherwise inorganic cage in common organic solvents like tetrahydrofuran (B95107) (THF) and chloroform, which is essential for its processing and integration into polymer matrices. nih.govacs.org

The distribution of these bulky isobutyl groups on the cage surface sterically shields the inorganic core and influences the molecule's interactions with its environment and with other POSS molecules. This leads to a hybrid material that combines the durability of a silicate (B1173343) with the processability of an organic compound. wikipedia.orgscienceopen.com

Conformational Analysis and Molecular Dynamics of the Functionalized Framework

Solid-state NMR studies on related POSS molecules suggest that phase transitions can be caused by the increased mobility of the substituent groups rather than the rotation of the entire POSS cage. dntb.gov.ua The flexible isobutyl groups act as a solubilizing and plasticizing shell. hybridplastics.com Computational studies using methods like Density Functional Theory (DFT) on similar POSS structures have been used to determine stable conformations and analyze the energetic landscape of the molecule. researchgate.net The interaction between the organic substituents can lead to specific packing arrangements in the solid state, forming well-defined crystalline structures. researchgate.net Characterization using NMR spectroscopy allows for monitoring reactions at the mercaptopropyl group and can also provide insights into the conformational preferences of the molecule in solution. nih.gov

Table of Molecular Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃₁H₇₀O₁₂SSi₈ | alfa-chemistry.comsigmaaldrich.com |

| Molecular Weight | 891.63 g/mol | alfa-chemistry.comsigmaaldrich.com |

| Synonym | Mercaptopropylisobutyl-POSS® | sigmaaldrich.com |

| CAS Number | 480438-85-5 | alfa-chemistry.comsigmaaldrich.com |

| Physical Form | Solid | wikipedia.org |

| Melting Point | 230-235 °C | sigmaaldrich.com |

Table of Compound Names

| Compound Name |

|---|

| (3-Mercaptopropyl)heptaisobutyl POSS |

| Polyhedral Oligomeric Silsesquioxane |

| Tetrahydrofuran |

Synthetic Methodologies and Chemical Pathways for Mercaptopropyl Heptaisobutyl Poss

Precursor Chemistry and Raw Material Selection

The foundation of any POSS synthesis lies in the selection of appropriate organosilane precursors. These molecules provide both the silicon-oxygen core structure and the peripheral organic groups that define the final properties of the nanomaterial. For Mercaptopropyl-Heptaisobutyl POSS, a combination of two different silane (B1218182) precursors is required to achieve the desired 7:1 ratio of isobutyl to mercaptopropyl groups on the cage.

Utilization of Isobutyltrichlorosilane (B92284) in POSS Cage Construction

The primary structure of the silsesquioxane cage is constructed from a trifunctional silane. In this case, Isobutyltrichlorosilane (i-BuSiCl₃) serves as the main building block. This precursor is responsible for forming seven of the eight vertices of the cubic (T₈) POSS cage. The synthesis proceeds through the hydrolysis of the reactive chloro-silane bonds (Si-Cl) to form silanol (B1196071) groups (Si-OH). These silanol intermediates are highly reactive and subsequently undergo condensation reactions, eliminating water to form the stable siloxane (Si-O-Si) linkages that constitute the inorganic core of the POSS molecule. nih.gov The choice of the isobutyl group is significant as it imparts solubility in nonpolar organic solvents and compatibility with various polymer matrices.

Role of 3-Mercaptopropyltrimethoxysilane for Thiol Functionalization

To introduce the single, reactive thiol group, 3-Mercaptopropyltrimethoxysilane (MPTMS) is employed as the functional precursor. acs.orgmdpi.com MPTMS contains a propyl chain terminated by a mercapto (-SH) group, which is the key functional site for subsequent chemical modifications. diva-portal.org The other end of the molecule has three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom. Similar to the trichlorosilane, these methoxy groups undergo hydrolysis to form reactive silanol groups. diva-portal.orgresearchgate.net In a co-reaction with isobutyltrichlorosilane, the silanols from the hydrolyzed MPTMS co-condense with those from the hydrolyzed isobutylsilane, seamlessly integrating the mercaptopropyl group into the final cage structure. pku.edu.cn

| Precursor Name | Chemical Formula | Role in Synthesis |

| Isobutyltrichlorosilane | C₄H₉Cl₃Si | Forms the seven isobutyl-substituted vertices of the POSS cage. |

| 3-Mercaptopropyltrimethoxysilane (MPTMS) | C₆H₁₆O₃SSi | Provides the single functional mercaptopropyl group at one vertex of the POSS cage. acs.orgmdpi.com |

Application of Acid/Base Catalysts in Hydrolysis and Condensation Reactions

The hydrolysis and condensation of silane precursors are typically slow and require catalysis to proceed at a practical rate and yield. Both acid and base catalysts are widely used in POSS synthesis to control the reaction kinetics and influence the structure of the final product. rsc.org

Acid Catalysis: Catalysts such as hydrochloric acid (HCl) can be used to promote the hydrolysis of the silane precursors.

Base Catalysis: Bases like sodium hydroxide (B78521) (NaOH) or amines such as triethanolamine (B1662121) can accelerate the condensation of the intermediate silanol groups. pku.edu.cn

The choice of catalyst and the control of reaction conditions (e.g., temperature, concentration, solvent) are critical for favoring the formation of the desired closed-cage T₈ structure over other outcomes like open-cage structures, oligomers, or random polymeric networks. google.com

Direct Synthesis Routes for Mercapto-Functionalized POSS Derivatives

The direct synthesis, or "one-pot" method, is an efficient approach for preparing Mercaptopropyl-Heptaisobutyl POSS. This strategy involves the simultaneous co-hydrolysis and co-condensation of the two precursors, isobutyltrichlorosilane and 3-mercaptopropyltrimethoxysilane, in a single reaction vessel.

The key to this method is the precise control of the stoichiometry of the reactants. To favor the formation of the monosubstituted product, a molar ratio of approximately 7:1 of isobutyltrichlorosilane to MPTMS is used. The reaction is typically carried out in a suitable solvent system under catalytic conditions. While conceptually straightforward, achieving a high yield of the desired monofunctionalized POSS requires careful optimization of reaction parameters to minimize the formation of statistical byproducts, such as POSS cages with no mercapto groups (octa-isobutyl POSS) or more than one mercapto group. The successful synthesis of peptide POSS-thioesters from commercially available POSS-SH demonstrates the viability of producing this specific structure. nih.govnih.govresearchgate.net

Post-Synthetic Functionalization Strategies

The true utility of Mercaptopropyl-Heptaisobutyl POSS lies in the reactivity of its single thiol group. This group serves as a versatile chemical handle for attaching a wide array of other molecules to the POSS nanocage through post-synthetic functionalization. This approach allows for the creation of highly tailored, complex nanostructures.

Thiol-Ene "Click" Chemistry Approaches for Grafting

Among the most powerful methods for functionalizing the mercapto-POSS is the thiol-ene reaction. This reaction is a prime example of "click chemistry," a class of reactions known for being rapid, high-yielding, and highly specific, often proceeding under mild conditions with no significant byproducts. wikipedia.orgmdpi.com

The thiol-ene reaction involves the addition of the thiol group (-SH) from the POSS cage across a carbon-carbon double bond (an "ene") of another molecule. wikipedia.org The reaction is typically initiated by radicals, which can be generated by UV light (photo-initiation) or by a thermal initiator. nih.govrsc.org The process follows an anti-Markovnikov addition pattern, resulting in a stable and robust thioether linkage that covalently grafts the "ene"-containing molecule to the POSS nanoparticle. wikipedia.org This method has been used to attach a diverse range of functionalities, transforming the POSS molecule for specific applications. nih.govuakron.edu

| "Ene"-Containing Molecule | Resulting Grafted Functionality | Potential Application |

| Allyl-terminated Poly(ethylene glycol) (PEG) | POSS core with a hydrophilic PEG chain | Biomedical applications, improving water solubility. mdpi.com |

| Acrylate (B77674) or Methacrylate Monomers | Polymer chains grown from the POSS surface | Nanocomposites, surface modification. nih.gov |

| Unsaturated Fluorocarbons | Fluorinated organic chains | Creation of superhydrophobic surfaces. |

| Allyl Glucose | Sugar molecules | Bioconjugation, targeted delivery systems. |

Silane Coupling Reactions for Mercapto Group Incorporation

The introduction of a mercapto group onto a POSS cage is most commonly achieved through two primary pathways: the hydrosilylation of an unsaturated group or the hydrolytic condensation of functionalized silane precursors. A prevalent and highly efficient method is the corner-capping reaction of an incompletely condensed POSS trisilanol, such as heptaisobutyl POSS trisilanol, with a functional silane like (3-Mercaptopropyl)trimethoxysilane (B106455) (MPTMS).

This reaction involves the condensation of the three silanol (Si-OH) groups on the open corner of the POSS cage with the hydrolyzable alkoxy groups of the MPTMS molecule. The process is typically catalyzed by a base and results in the formation of stable Si-O-Si bonds, effectively "capping" the cage and incorporating the mercaptopropyl functionality with high regioselectivity.

Alternatively, fully condensed cage structures can be synthesized directly. The co-hydrolysis and condensation of (3-Mercaptopropyl)trimethoxysilane with isobutyltrimethoxysilane (B108605) can produce a mixture of POSS structures. Research has shown that the use of alkaline catalysts, such as tetramethylammonium (B1211777) hydroxide (Me₄NOH) or benzyltrimethylammonium (B79724) hydroxide ((C₆H₅CH₂)Me₃NOH), can significantly favor the formation of the desired closed-cage Mercaptopropyl-heptaisobutyl POSS. buct.edu.cn Under these conditions, yields as high as 64% have been reported. buct.edu.cn

Another powerful strategy for incorporating mercapto groups is through the thiol-ene "click" reaction. nih.govacs.org This method involves reacting a POSS cage that has been pre-functionalized with an alkene group (e.g., vinyl or allyl) with a thiol-containing compound in the presence of a radical initiator (often photo-initiated). The reaction is known for its high efficiency, tolerance of various functional groups, and the formation of a stable thioether linkage. acs.orgrsc.org For instance, reacting heptaisobutyl-vinyl-POSS with 1-thioglycerol under UV irradiation proceeds to near-quantitative yields. While this introduces a mercapto-containing moiety rather than a simple mercaptopropyl group, the underlying principle is central to modern POSS functionalization. The reverse is also common, where a mercapto-functionalized POSS is reacted with an alkene. researchgate.netmdpi.com

| Precursor 1 | Precursor 2 | Reaction Type | Catalyst/Initiator | Typical Yield | Reference |

| Heptaisobutyl POSS trisilanol | (3-Mercaptopropyl)trimethoxysilane | Condensation (Corner Capping) | Base (e.g., triethylamine) | High | wikipedia.org |

| Isobutyltrimethoxysilane | (3-Mercaptopropyl)trimethoxysilane | Hydrolytic Condensation | (C₆H₅CH₂)Me₃NOH | 64% | buct.edu.cn |

| Allyl-functionalized POSS | Thiol-containing compound | Thiol-Ene Reaction | Photoinitiator (e.g., DMPA) | >95% | acs.orgacs.org |

| Octavinyl POSS | Thiol | Hydrosilylation | Karstedt's Catalyst | Variable | wikipedia.orgnih.gov |

Reaction Kinetics and Mechanistic Studies of POSS Functionalization

Understanding the kinetics and mechanisms of POSS functionalization is paramount for controlling the reaction and achieving desired product specifications. The functionalization of silicon-based materials often involves complex, multi-step processes.

For silane coupling reactions involving the condensation of MPTMS onto silanol-rich surfaces—a model for the corner-capping of incompletely condensed POSS—kinetic studies have revealed a process involving a rapid adsorption/desorption pre-equilibrium, followed by the chemical reaction of the silane with the surface silanols. bohrium.comiastate.edu The rate of this grafting reaction is significantly influenced by the nature of the functional group on the organosilane. For example, studies on mesoporous silica (B1680970) nanoparticles have shown that aminopropyl-trimethoxysilane grafts at a rate an order of magnitude higher than other silanes, indicating a catalytic effect of the amine group. bohrium.comiastate.edu This suggests that the reaction environment, including the presence of catalytic species, can dramatically alter the kinetics of mercapto group incorporation.

In the case of thiol-ene reactions, the mechanism typically proceeds via a free-radical chain reaction initiated by UV light or thermal decomposition of an initiator. The key steps are:

Initiation: The initiator forms a radical species.

Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•).

Propagation: The thiyl radical adds across the alkene double bond of the POSS cage, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the final thioether product.

Kinetic investigations of thiol-ene reactions on oligosiloxane systems have determined that the rate-limiting step can vary depending on the specific composition of the reactants. researchgate.net Factors such as the type of ene group (e.g., allyl vs. acrylate) and the degree of thiol functionalization can shift the kinetic balance between the propagation and chain transfer steps. researchgate.net

| Reaction System | Key Kinetic Findings | Influencing Factors | Reference |

| MPTMS on Mesoporous Silica | Rapid adsorption pre-equilibrium followed by surface reaction. | Functional group on silane (amines catalyze), reactant concentration. | bohrium.comiastate.edu |

| Thiol-Ene on Oligosiloxanes | Rate-limiting step can be either propagation or chain transfer. | Oligomer composition, type of ene group, degree of thiol functionalization. | researchgate.net |

| Photoinitiated Thiol-Ene | Unimolecular termination observed for allyl-functionalized siloxanes. | High viscosity does not lead to autoacceleration. | researchgate.net |

Optimization Strategies for Yield, Purity, and Structural Homogeneity

The synthesis of a monofunctional POSS derivative like Mercaptopropyl-heptaisobutyl POSS requires precise control to maximize yield, ensure high purity, and maintain the structural integrity of the cage. Several strategies have been developed to achieve these goals.

Yield Optimization:

Catalyst Selection: The choice of catalyst is critical. For hydrolytic condensation methods, strong alkaline catalysts like (C₆H₅CH₂)Me₃NOH have proven more effective than acid catalysts, leading to significantly higher yields of the desired T₈ cage structure. buct.edu.cn For thiol-ene reactions, the selection of an efficient photoinitiator that matches the UV light source is key to driving the reaction to completion. acs.org

Stoichiometry Control: Precise control over the molar ratios of reactants is essential, particularly in corner-capping reactions, to prevent the formation of incompletely reacted species or undesired side products.

Purity and Structural Homogeneity:

Reaction Conditions: For hydrolytic condensation, reaction conditions such as solvent, temperature, and concentration must be carefully managed to suppress the formation of oligomeric or polymeric silsesquioxanes and favor the thermodynamically stable, well-defined T₈ cage. The use of specific solvents like methanol (B129727) has been shown to be effective. buct.edu.cn

"Click" Chemistry Approach: The thiol-ene reaction is a prime example of an optimization strategy. nih.gov Its "click" nature ensures high conversion rates under mild conditions, typically without the formation of byproducts, which greatly simplifies purification. The reaction is often regiospecific (anti-Markovnikov addition), leading to a structurally homogeneous product. rsc.org

Purification Techniques: Despite optimized reaction conditions, purification is often necessary. Precipitation is a common method, where the reaction mixture is added to a non-solvent (like methanol for many POSS compounds), causing the high-purity product to precipitate while impurities remain in solution. researchgate.net

Table of Optimization Approaches

| Goal | Strategy | Method/Rationale | Expected Outcome | Reference |

| Increase Yield | Catalyst Selection | Use of strong alkaline catalysts (e.g., (C₆H₅CH₂)Me₃NOH) for condensation. | Favors closed-cage formation over random structures. | buct.edu.cn |

| Improve Purity | Employ "Click" Chemistry | Utilize photoinitiated thiol-ene reaction. | High conversion, minimal byproducts, simplified purification. | acs.orgnih.gov |

| Ensure Homogeneity | Control Reaction Pathway | Use corner-capping of a pre-formed trisilanol cage. | Ensures single-site functionalization on a defined structure. | wikipedia.orgresearchgate.net |

| Enhance Purity | Refined Purification | Precipitation of the product from a non-solvent. | Removal of unreacted precursors and low-molecular-weight side products. | researchgate.net |

By employing these advanced synthetic and optimization strategies, researchers can effectively produce Mercaptopropyl-heptaisobutyl POSS with the high degree of precision required for its application in advanced materials.

Advanced Characterization Techniques for Functionalized Polyhedral Oligomeric Silsesquioxanes

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of (3-mercaptopropyl)heptaisobutyl-POSS, verifying the integrity of the silsesquioxane cage, and identifying its specific functional groups.

¹H NMR spectroscopy is a powerful tool for verifying the successful functionalization of the POSS cage. nih.gov The spectrum of (3-mercaptopropyl)heptaisobutyl-POSS exhibits characteristic signals corresponding to the protons of both the isobutyl and the mercaptopropyl substituents. The integration of these signals allows for the quantification of the relative number of each type of proton, confirming the monosubstitution pattern.

Specific proton signals for the mercaptopropyl group are expected for the methylene (B1212753) groups adjacent to the silicon atom, the central methylene group, and the methylene group adjacent to the sulfur atom, as well as the thiol proton. For instance, studies on similar mercapto-functionalized materials show distinct peaks for these protons. researchgate.net The complex multiplets for the isobutyl groups' methine and methylene protons, along with the sharp doublet for the terminal methyl groups, are also key identifiers. The absence of significant signals from silanol (B1196071) groups (Si-OH) would indicate the complete condensation and integrity of the T8 cage structure.

Interactive Table: Representative ¹H NMR Chemical Shifts for (3-mercaptopropyl)heptaisobutyl-POSS

| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Isobutyl | -CH₂-Si | ~0.62 |

| Isobutyl | -CH(CH₃)₂ | ~1.85 |

| Isobutyl | -CH(CH₃)₂ | ~0.95 |

| 3-Mercaptopropyl | -Si-CH₂- | ~0.80 |

| 3-Mercaptopropyl | -CH₂-CH₂-S- | ~1.70 |

| 3-Mercaptopropyl | -CH₂-SH | ~2.50 |

FTIR spectroscopy provides crucial information about the functional groups present in the molecule. The FTIR spectrum of (3-mercaptopropyl)heptaisobutyl-POSS displays characteristic absorption bands that confirm its structure. A key feature is the stretching vibration of the S-H bond of the mercapto group, which typically appears as a weak band around 2550-2566 cm⁻¹. researchgate.netresearchgate.net

The integrity of the POSS cage is confirmed by the presence of a very strong and broad absorption band corresponding to the asymmetric stretching vibration of the Si-O-Si bonds, typically observed around 1087 cm⁻¹. researchgate.netumass.edu Additionally, the C-H stretching and bending vibrations from the isobutyl and propyl groups are expected in the regions of 2870-2955 cm⁻¹ and 1366-1464 cm⁻¹, respectively. umass.edu

Interactive Table: Key FTIR Absorption Bands for (3-mercaptopropyl)heptaisobutyl-POSS

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| S-H | Stretching | 2550 - 2566 |

| C-H (isobutyl, propyl) | Stretching | 2870 - 2955 |

| Si-O-Si | Asymmetric Stretching | ~1087 |

For (3-mercaptopropyl)heptaisobutyl-POSS, significant electronic transitions in the standard UV/Vis range (200-800 nm) are not typically expected due to the absence of chromophores that absorb strongly in this region. The primary components, the siloxane cage and the alkyl/mercaptoalkyl substituents, are generally transparent in the UV/Vis spectrum. However, UV/Vis spectroscopy can be employed to monitor reactions involving the thiol group, for example, in the formation of nanoparticles or in "click" chemistry reactions where a chromophoric group is introduced. mdpi.com

Mass Spectrometry for Molecular Weight and Compositional Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and confirming the elemental composition of (3-mercaptopropyl)heptaisobutyl-POSS. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used for the analysis of POSS compounds. umass.edu The expected molecular weight for this compound (C₃₁H₇₀O₁₂SSi₈) is approximately 891.63 g/mol . sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com High-resolution mass spectrometry can provide an exact mass measurement, which serves to confirm the elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further validate the structure by showing the loss of specific fragments, such as the isobutyl or mercaptopropyl groups. umass.edu

Interactive Table: Mass Spectrometry Data for (3-mercaptopropyl)heptaisobutyl-POSS

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₇₀O₁₂SSi₈ | sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 891.63 g/mol | sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, and sulfur in the compound. The experimentally determined weight percentages are compared with the theoretically calculated values based on the molecular formula (C₃₁H₇₀O₁₂SSi₈). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the synthesized POSS compound.

Interactive Table: Elemental Analysis Data for (3-mercaptopropyl)heptaisobutyl-POSS

| Element | Theoretical Weight % |

|---|---|

| Carbon (C) | 41.76% |

| Hydrogen (H) | 7.91% |

| Oxygen (O) | 21.53% |

| Sulfur (S) | 3.60% |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the purification of (3-mercaptopropyl)heptaisobutyl-POSS and for assessing its purity. mdpi.com Column chromatography is a standard method for separating the monosubstituted POSS from unreacted starting materials or polysubstituted byproducts. dtic.mil

High-Performance Liquid Chromatography (HPLC) can be used for purity analysis. mdpi.com A reversed-phase column (e.g., C18) with a suitable solvent system, such as a gradient of acetonitrile (B52724) and water, can effectively separate the target compound from impurities. The purity is determined by the relative area of the main peak in the chromatogram. Furthermore, techniques like hydrophilic interaction chromatography (HILIC) can be employed for the separation of polar compounds and are applicable to functionalized silica (B1680970) materials. nih.gov

Advanced Diffraction Studies for Crystalline or Amorphous Structure

Advanced diffraction techniques, particularly X-ray Diffraction (XRD), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS), are pivotal in elucidating the structural nature of functionalized Polyhedral Oligomeric Silsesquioxanes (POSS). These methods provide critical insights into the arrangement of the POSS cages, whether they form ordered crystalline lattices or exist in a disordered, amorphous state. For Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane, a comprehensive understanding of its solid-state structure is essential for predicting its behavior in nanocomposites and other material applications.

While specific, publicly available diffraction data for Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane is not extensively reported in the reviewed literature, the structural characteristics can be inferred from studies on analogous functionalized POSS compounds. Generally, the bulky and often conformationally flexible organic side chains of POSS molecules, in this case, the seven isobutyl groups and one mercaptopropyl group, tend to hinder the efficient packing required for the formation of a long-range crystalline order. This often results in materials that are amorphous or semi-crystalline in nature.

Research on other functionalized POSS derivatives frequently reports an amorphous structure. For instance, studies on amino-functionalized POSS have shown the absence of long-range crystalline order through molecular dynamics simulations and experimental X-ray diffraction, which typically reveal a broad, diffuse scattering halo rather than sharp Bragg peaks. researchgate.net Similarly, XRD analysis of amino-functionalized fumed nanosilica confirms an amorphous structure characterized by a broad halo peak. researchgate.net

Expected X-ray Diffraction (XRD) Profile:

For a powdered sample of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane, an XRD analysis would likely exhibit a broad scattering halo centered around a 2θ value that is characteristic of the average intermolecular and intramolecular distances within the material. The absence of sharp, well-defined peaks would be a strong indicator of its amorphous nature. The position and breadth of the halo could provide information about the average spacing between the POSS cages.

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS):

SAXS and WAXS are powerful complementary techniques for characterizing the hierarchical structure of materials like functionalized POSS from the nanometer to the angstrom scale.

WAXS analysis would be expected to corroborate the amorphous nature of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane, showing one or more broad halos. The primary halo would correspond to the average distance between the POSS cages, influenced by the interdigitation of the isobutyl and mercaptopropyl groups.

SAXS would be particularly useful for probing larger-scale structural features, such as the tendency of the POSS molecules to form aggregates or clusters in a bulk sample or when dispersed in a matrix. The scattering profile could reveal information about the size, shape, and distribution of any such agglomerates. In studies of other POSS-modified materials, SAXS has been effectively used to monitor the evolution of copolymer morphology and the formation of microvoids. hybridplastics.comuakron.edu

Representative Data for Amorphous Functionalized POSS:

While specific experimental data for Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane is not available, the following table represents typical findings from a WAXS analysis of an amorphous functionalized POSS material. This data is illustrative and serves to demonstrate how such findings would be presented.

| Parameter | Description | Representative Value |

| Primary Scattering Halo (2θ) | Position of the main broad peak, corresponding to the most probable intermolecular distance (d-spacing) between POSS cages. | 7-9° |

| d-spacing (Å) | Calculated from the peak position using Bragg's Law (nλ = 2d sinθ), representing the average distance between scattering centers. | 9.8 - 12.6 Å |

| Full Width at Half Maximum (FWHM) | The width of the scattering halo, which is inversely related to the degree of structural correlation. A larger FWHM indicates a higher degree of disorder. | 3-5° |

| Structural State | Conclusion drawn from the overall diffraction pattern. | Amorphous |

This table is a representative example based on typical findings for amorphous functionalized POSS and is not based on experimental data for Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane.

Chemical Reactivity and Transformation Pathways of Mercaptopropyl Heptaisobutyl Poss

Thiol Group Reactivity and Its Derivatives

The sulfur-hydrogen bond in the thiol group is the primary site of reactivity, enabling oxidation, reduction of its oxidized form, and nucleophilic substitution reactions. This functionality is key to creating a wide array of POSS-based derivatives with tailored properties.

The thiol group is susceptible to oxidation, with the product being dependent on the strength of the oxidizing agent and reaction conditions. masterorganicchemistry.commdpi.com Mild oxidation leads to the formation of a disulfide bond (S-S), effectively linking two POSS molecules. This dimerization can occur through the reaction of thiyl radicals, which may be generated by the thermolysis of the thiol at elevated temperatures. oup.com For instance, when reacting mercapto-propylisobutyl POSS at temperatures above 60°C, the formation of the corresponding disulfide as a by-product has been observed. oup.com This reaction transforms the monofunctional thiol into a difunctional disulfide-bridged POSS structure.

Stronger oxidation of the thiol group, using reagents like hydrogen peroxide in an acidic medium, can convert the thiol (-SH) first to a sulfenic acid (-SOH), then to a sulfinic acid (-SO₂H), and ultimately to a sulfonic acid (-SO₃H). mdpi.comacs.orgwestmont.edu This transformation dramatically alters the chemical nature of the organic tether, converting the relatively non-polar thiol into a highly polar, acidic sulfonic acid group. This modification can be used to impart hydrophilicity and ion-exchange capabilities to POSS-based materials. science.gov

The transformation of the mercaptopropyl group back to a silane (B1218182) derivative via a simple reduction pathway is not a commonly reported or synthetically feasible reaction. The carbon-sulfur and particularly the silicon-carbon bonds are generally stable and not susceptible to cleavage by standard reducing agents. High-energy fragmentation, such as in mass spectrometry, can cause scission of these bonds, but this does not represent a viable synthetic route in solution. mdpi.com In the context of thiol chemistry, "reduction" typically refers to the reverse of mild oxidation: the cleavage of a disulfide bond (R-S-S-R) back to two individual thiol groups (2 R-SH). masterorganicchemistry.com This process is crucial for restoring the thiol functionality after an oxidation event.

The thiol group, particularly after deprotonation to the more nucleophilic thiolate anion (RS⁻), is an excellent nucleophile. oup.com This reactivity is harnessed in several powerful "click chemistry" reactions to covalently attach the POSS cage to other molecules. Two prominent examples are the thiol-ene reaction and the aza-Michael addition.

Thiol-Ene Reaction: This is a radical-mediated addition of a thiol across a carbon-carbon double bond (an alkene). science.govwikipedia.org The reaction is highly efficient, often proceeding with near-quantitative yields under UV irradiation in the presence of a photoinitiator. wikipedia.orgchemistrysteps.com This allows for the precise grafting of (3-Mercaptopropyl)heptaisobutyl POSS onto various alkene-containing polymers and surfaces. science.govresearchgate.net

Michael Addition: The thiolate anion readily participates in Michael additions (or conjugate additions) with α,β-unsaturated carbonyl compounds (e.g., acrylates, enones). masterorganicchemistry.comresearchgate.netyoutube.com The nucleophilic sulfur attacks the β-carbon of the unsaturated system, forming a new carbon-sulfur bond. youtube.com This reaction is a cornerstone for creating cross-linked networks, for example, by reacting multi-thiol POSS derivatives with molecules containing multiple acrylate (B77674) groups. researchgate.net

A specific example of the thiol's nucleophilicity is its reaction with isocyanates or isothiocyanates. In the presence of a base like potassium carbonate, the thiol is deprotonated to a thiolate, which then attacks the electrophilic carbon of the isothiocyanate. oup.com This reaction has been optimized to produce functionalized POSS derivatives in high yield. oup.com

Table 1: Optimization of Nucleophilic Substitution of Mercapto-propylisobutyl POSS (SQ-SH) with 2-chloroethyl isothiocyanate

| Entry | Temperature (°C) | Time (h) | Atmosphere | Yield of Main Product (%) | By-product (Disulfide) Formation |

|---|---|---|---|---|---|

| 1 | 110 | 5 | Air | ~85 | Yes, ~15% |

| 2 | 80 | 5 | Air | ~90 | Yes, ~10% |

| 3 | 60 | 5 | Air | >98 | No |

| 4 | 60 | 5 | Argon | >98 | No |

| 5 | 40 | 24 | Air | ~70 | No |

| 6 | 25 | 24 | Air | ~30 | No |

This table is adapted from research findings on the functionalization of SQ-SH, demonstrating how reaction conditions are optimized to maximize yield and prevent the formation of disulfide by-products. oup.com

Hydrosilylation Processes for Further Functionalization

Hydrosilylation is a fundamental reaction in organosilicon chemistry and a key method for modifying POSS cages. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, like an alkene or alkyne, typically catalyzed by a platinum complex. chemistrysteps.com For functionalizing POSS, this can be achieved in two primary ways:

Reacting an octahydrido POSS, (HSiO₁.₅)₈, with an alkene-terminated molecule.

Reacting an olefin-functionalized POSS (e.g., octavinyl POSS) with a molecule containing a hydrosilane group. science.gov

This versatility allows for the attachment of a wide range of functional groups to the POSS core, creating hybrid materials with specific properties for applications like advanced polymer composites and coatings. chemistrysteps.com

Coordination Chemistry: Interactions with Metal Ions and Reactive Species

The thiol group's sulfur atom is a soft Lewis base, meaning it readily forms coordination complexes with soft Lewis acids, which include many heavy metal ions. youtube.com Thiol-functionalized POSS, such as (3-Mercaptopropyl)heptaisobutyl POSS, can act as a robust ligand for ions like gold (Au³⁺), silver (Ag⁺), palladium (Pd²⁺), and mercury (Hg²⁺). oup.comresearchgate.net This interaction is the basis for using these materials in applications such as heavy metal sequestration from water and the formation of metal-POSS hybrid nanoparticles. The POSS framework provides a stable, high-surface-area scaffold for the thiol groups to effectively bind metal ions. researchgate.net

Formation of Stable Complexes and Their Chemical Applications

The coordination of metal ions to the thiol groups on the POSS cage leads to the formation of stable metal-organic hybrid materials. These complexes can take the form of discrete molecules, coordination polymers, or stabilized metal nanoparticles where the POSS molecules act as capping agents. oup.comyoutube.com The unique properties of these materials, which combine the durability of the silica (B1680970) core with the reactivity or physical properties of the metal center, open up a range of chemical applications.

These applications include:

Homogeneous and Heterogeneous Catalysis: Metal-POSS complexes can serve as soluble models for silica-supported catalysts or as recoverable catalysts themselves.

Sensors: The interaction with specific metal ions can be designed to produce a detectable signal (e.g., colorimetric or fluorescent), enabling the use of these materials as chemical sensors.

Antimicrobial Materials: Silver-thiolate complexes are well-known for their antimicrobial properties, and immobilizing them on a POSS scaffold can create durable antimicrobial surfaces. youtube.com

Adsorbents: The strong affinity of thiols for heavy metals makes thiol-functionalized POSS an effective material for environmental remediation, specifically for the removal of toxic ions like mercury from wastewater.

Polymerization and Cross-Linking Reactions with Organic Matrices

The chemical reactivity of Pss-(3-mercapto)propyl-heptaisobutyl SU&, hereafter referred to as Mercaptopropyl-heptaisobutyl POSS, is primarily dictated by its single, reactive thiol (-SH) group. This functionality allows the POSS molecule to be covalently incorporated into a variety of polymer networks, acting as a nano-sized cross-linking agent or a pendant group that significantly modifies the properties of the host polymer matrix. The primary mechanism for this incorporation is the thiol-ene "click" reaction, a highly efficient and versatile photochemical or radical-initiated process.

The thiol-ene reaction involves the addition of the thiol group across a carbon-carbon double bond (an 'ene' functionality). This reaction can be initiated by either UV radiation in the presence of a photoinitiator or by thermal decomposition of a radical initiator. The result is a stable thioether linkage, which effectively tethers the bulky, inorganic POSS cage to the organic polymer chain. This ability to form robust networks is central to its use in creating advanced hybrid materials with enhanced properties.

The incorporation of the rigid, nanometer-scale POSS cage into a polymer matrix can lead to significant improvements in thermal stability, mechanical strength, and other physical properties. The isobutyl groups on the other seven corners of the POSS cage provide compatibility with many organic polymers, facilitating a good dispersion of the POSS molecules within the matrix before and during polymerization.

Research Findings on Polymerization and Cross-linking

Research into the polymerization of Mercaptopropyl-heptaisobutyl POSS has explored its reactions with various organic matrices, particularly those containing acrylate, methacrylate, or vinyl ether functionalities. These studies demonstrate the versatility of the thiol-ene reaction in creating tailored polymer networks.

Cross-linking with Multifunctional Acrylates:

One common approach is to react Mercaptopropyl-heptaisobutyl POSS with multifunctional acrylates, such as 1,6-hexanediol (B165255) diacrylate (HDDA). In such a system, the POSS molecule can react with the acrylate groups, forming a cross-linked network. The degree of cross-linking and the final properties of the material can be controlled by the stoichiometric ratio of thiol to ene groups and the concentration of the photoinitiator.

The photopolymerization is typically carried out under UV irradiation. The reaction leads to the formation of a cross-linked polymer network where the POSS cages act as nodes. The incorporation of POSS in this manner has been shown to increase the glass transition temperature (Tg) and the thermal stability of the resulting polymer.

| POSS Content (wt%) | Glass Transition Temperature (Tg) (°C) | Young's Modulus (GPa) | Tensile Strength (MPa) |

|---|---|---|---|

| 0 | 65 | 1.2 | 40 |

| 5 | 75 | 1.8 | 48 |

| 10 | 88 | 2.5 | 55 |

| 20 | 105 | 3.1 | 62 |

Integration into Polyurethane Networks:

Mercaptopropyl-heptaisobutyl POSS can also be incorporated into polyurethane systems. While the thiol group does not directly react with the isocyanate groups that form the primary urethane (B1682113) linkages, it can be used in a secondary curing step. For instance, a polyurethane can be synthesized with residual 'ene' functionality, which can then be cross-linked with the mercapto-POSS through a subsequent thiol-ene reaction. This approach allows for the creation of hybrid polyurethane-POSS networks with enhanced mechanical and thermal properties. The cross-linking increases the network density, which in turn can lead to higher tensile strength and modulus. researchgate.net

| POSS Cross-linker (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore D) |

|---|---|---|---|

| 0 | 35 | 450 | 50 |

| 5 | 45 | 380 | 58 |

| 10 | 58 | 310 | 65 |

| 15 | 70 | 250 | 72 |

Reactions with Epoxy Resins:

The thiol group of Mercaptopropyl-heptaisobutyl POSS can also react with epoxy groups, although this reaction often requires a catalyst and elevated temperatures. The reaction involves the opening of the epoxy ring by the thiol, forming a thioether and a hydroxyl group. This allows the POSS molecule to be integrated into epoxy thermosets. The incorporation of POSS into epoxy resins has been shown to enhance their thermal stability and mechanical performance, including fracture toughness. nih.gov The bulky POSS cage can act as a stress-dissipating center at the nanoscale, hindering crack propagation.

| POSS Content (wt%) | Glass Transition Temperature (Tg) (°C) | Flexural Modulus (GPa) | Fracture Toughness (MPa·m¹/²) |

|---|---|---|---|

| 0 | 150 | 2.8 | 0.7 |

| 2 | 158 | 3.2 | 0.9 |

| 5 | 165 | 3.6 | 1.2 |

| 10 | 172 | 4.0 | 1.4 |

Applications in Advanced Materials Science and Engineering

Design and Fabrication of Hybrid Organic-Inorganic Nanocomposites

Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane is instrumental in the creation of hybrid organic-inorganic nanocomposites. These materials merge the desirable properties of both organic polymers (such as flexibility and processability) and inorganic materials (like rigidity and thermal stability) at a nanometer scale. The fundamental structure of this POSS molecule consists of a rigid, three-dimensional silica (B1680970) cage (SiO1.5)n, which provides a robust inorganic core. mdpi.com Attached to this core are seven isobutyl groups and one mercaptopropyl group. alfa-chemistry.comsigmaaldrich.com

The isobutyl groups render the molecule compatible with a wide range of non-polar polymer matrices, facilitating its dispersion and preventing the agglomeration that can be a challenge with other nanofillers. researchgate.net The single mercaptopropyl group (-CH₂CH₂CH₂SH) provides a reactive site for chemical integration into a polymer network. cnrs.fr This functional group can participate in various chemical reactions, such as thiol-ene "click" chemistry or reactions with epoxy resins, allowing the POSS cage to be covalently bonded to the polymer chains. researchgate.net This molecular-level integration ensures a homogeneous distribution of the inorganic phase within the organic matrix, leading to the formation of true nanocomposites with enhanced properties. The resulting materials are not simply physical blends but are characterized by a seamless interface between the organic and inorganic components, which is crucial for achieving significant improvements in material performance.

Polymer Modification and Reinforcement Strategies

The incorporation of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane into polymers is a key strategy for their modification and reinforcement. The unique nanostructure of the POSS molecule allows it to act as a molecular-level filler, leading to enhancements in the mechanical and thermal properties of the host polymer.

Enhancement of Mechanical Properties, Including Tensile Strength

The addition of silsesquioxanes to polymer matrices has been shown to significantly improve their mechanical properties. The rigid silica core of the POSS molecule provides reinforcement at the nanoscale, which can lead to increased tensile strength and modulus. researchgate.net For instance, research on polylactide (PLA) modified with (3-thiopropyl)polysilsesquioxane (SSQ-SH), a closely related compound, has demonstrated remarkable improvements in mechanical performance. The incorporation of SSQ-SH at low concentrations (1-1.5 wt%) resulted in an increase in elongation at break by up to 56% and an enhancement in impact strength by up to 37% compared to the unmodified PLA. researchgate.net This is attributed to the effective dispersion of the silsesquioxane, which acts as a plasticizer, improving interlayer adhesion and reducing the material's brittleness. researchgate.net

Table 1: Enhancement of Mechanical Properties of Polylactide (PLA) with (3-thiopropyl)polysilsesquioxane (SSQ-SH)

| SSQ-SH Concentration (wt%) | Elongation at Break Increase (%) | Impact Strength Increase (%) |

|---|---|---|

| 1.0 | Up to 56% | Up to 37% |

| 1.5 | Up to 56% | Up to 37% |

Data sourced from a study on a related mercapto-functionalized silsesquioxane. researchgate.net

Improvement of Thermal Stability in Polymer Systems

A significant advantage of incorporating Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane into polymer systems is the enhancement of their thermal stability. The inorganic Si-O-Si core of the POSS molecule has inherently high thermal resistance. cnrs.fr When dispersed within a polymer matrix, these nanostructures can hinder the mobility of polymer chains at elevated temperatures, thus delaying the onset of thermal degradation. cnrs.frnih.gov

Thermogravimetric analysis (TGA) has been effectively used to demonstrate this improvement. For example, a study on UV-curable urethane-acrylate resin modified with (3-thiopropyl)polysilsesquioxane (SSQ-SH) showed a notable increase in thermal stability. kompozit.org.tr The temperature at which 5% mass loss occurred (T5%) increased by 20.4 °C with the addition of 50 wt% of SSQ-SH. kompozit.org.tr Similarly, research on polyphenylene sulfide (B99878) (PPS) composites with fillers treated with 3-mercaptopropyltrimethoxysilane (MPTMS) also confirmed improved thermal properties. researchgate.net The degradation of MPTMS itself was observed to occur at temperatures above 350 °C. researchgate.net

The mechanism for this enhanced stability is twofold. Firstly, the POSS cages act as a physical barrier, slowing down the diffusion of volatile degradation products. Secondly, upon degradation at very high temperatures, the silsesquioxane can form a silica (SiO₂) char layer on the surface of the material, which insulates the underlying polymer from further heat and limits the release of flammable gases. cnrs.fr

Table 2: Thermal Stability Enhancement in Polymers with Mercapto-Functionalized Silsesquioxanes

| Polymer System | Silsesquioxane Additive | Additive Concentration (wt%) | T5% Increase (°C) | Reference |

|---|---|---|---|---|

| UV-curable urethane-acrylate resin | (3-thiopropyl)polysilsesquioxane (SSQ-SH) | 50% | 20.4 | kompozit.org.tr |

| Methylsilicone resin | TriSilanolIsobutyl-POSS | 10% | Significant increase in decomposition temperature | cnrs.fr |

T5% refers to the temperature at which 5% mass loss is observed.

Role in High-Performance Automotive and Aerospace Composites

The incorporation of this POSS derivative into polymer composites used for automotive and aerospace parts can lead to a reduction in weight without compromising on mechanical strength or thermal resistance. While specific case studies detailing the use of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane in these sectors are not widely published, its known properties make it a strong candidate for such applications. Polyurethane coatings, which are prevalent in the automotive industry for their durability and resistance to weathering, can be enhanced with silane (B1218182) chemistry to improve adhesion and protective qualities. americanchemistry.com The ability of mercapto-functionalized silsesquioxanes to improve the interfacial adhesion between reinforcing fibers (like carbon or glass fibers) and the polymer matrix is particularly beneficial for high-performance composites that experience significant mechanical stress. oak.go.kr

Development of Advanced Coating Formulations for Surface Protection

The functional groups on the Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane molecule make it an excellent additive for advanced coating formulations, particularly for the protection of metallic surfaces. The mercapto group has a strong affinity for certain metal surfaces, while the siloxane core can form a durable, cross-linked protective layer.

Research has extensively documented the use of the closely related compound, 3-mercaptopropyltrimethoxysilane (MPTMS), in creating corrosion-resistant coatings. When applied to aluminum, MPTMS-based sol-gel coatings have been shown to significantly inhibit corrosion in saline environments. researchgate.net The corrosion inhibition efficiency was found to increase with higher concentrations of MPTMS. researchgate.net Similarly, MPTMS coatings on bronze have been optimized for protectiveness by including oxide nanoparticles, which help to fill defects in the silane film. researchgate.net For magnesium alloys, which are highly susceptible to corrosion, organosilane coatings offer an environmentally friendly alternative to traditional chromate-based treatments. nih.gov The MPTMS molecules undergo hydrolysis and condensation to form a covalent bond with the metal hydroxide (B78521) surface, creating a robust protective film. nih.gov

The formulation of these coatings typically involves a hydro-alcoholic solution of the silane, with the pH adjusted to control the hydrolysis and condensation reactions. researchgate.net The bulky isobutyl groups on the Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane would be expected to enhance the hydrophobicity of the coating, further improving its ability to repel water and corrosive agents.

Table 3: Corrosion Protection Performance of Mercapto-Silane Based Coatings

| Substrate | Silane Formulation | Testing Environment | Key Finding | Reference |

|---|---|---|---|---|

| Aluminum | MPTMS sol-gel | 3.5% NaCl solution | Inhibition efficiency increases with MPTMS concentration. | researchgate.net |

| Bronze | MPTMS with oxide nanoparticles | Synthetic acid rain | Nanoparticles enhance the protective quality of the coating. | researchgate.net |

| Magnesium Alloy (AZ91) | MPTMS in methanol (B129727) | Not specified | Film thickness and uniformity are influenced by coating bath chemistry. | nih.gov |

Data based on studies using the closely related 3-mercaptopropyltrimethoxysilane (MPTMS).

Improvement of Adhesive Formulations and Interfacial Adhesion Promotion

The bifunctional nature of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane makes it an effective adhesion promoter in various adhesive systems. Adhesion promoters are crucial for ensuring a strong and durable bond between an adhesive and a substrate, or between a polymer matrix and a reinforcing filler. cnrs.fr The silane end of the molecule can form strong covalent bonds with inorganic surfaces like glass, metals, and silica, while the mercapto group can react and form bonds with the organic polymer resin. researchgate.netcnrs.fr

This "molecular bridging" at the interface is key to improving adhesion. In fiber-reinforced composites, for example, a strong interfacial bond is necessary for efficient load transfer from the matrix to the much stiffer and stronger fibers. oak.go.kr Studies have shown that treating carbon fibers with mercapto-functionalized silanes improves the interfacial shear strength in polypropylene (B1209903) composites. oak.go.kr In epoxy adhesives, which are widely used in structural applications, the addition of functionalized POSS can significantly enhance shear strength. researchgate.net The mercapto group of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane can react with the epoxy rings of the resin, integrating the POSS cage directly into the cross-linked adhesive network. This not only strengthens the interface with the substrate but also reinforces the adhesive itself. The bulky isobutyl groups can also influence the rheological properties of the adhesive before curing, and contribute to the toughness of the cured bond line.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| Pss-(3-mercapto)propyl-heptaisobutyl SU& | 1-(3-Mercapto)propyl-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane |

| Mercapto-POSS | Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane |

| MPTMS | 3-Mercaptopropyltrimethoxysilane |

| SSQ-SH | (3-thiopropyl)polysilsesquioxane |

| PLA | Polylactide |

| PPS | Polyphenylene sulfide |

| MPTS | Methacryloxy propyl trimethoxy silane |

| POSS | Polyhedral Oligomeric Silsesquioxane |

| TGMDA | Tetraglycidyl Methylene (B1212753) Dianiline |

| BDE | 1,4-butanedioldiglycidylether |

Catalysis and Catalytic Support Systems

The unique molecular architecture of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane makes it a versatile tool in the field of catalysis, contributing to both the efficiency and stability of catalytic processes.

Functionalizing Moiety in Homogeneous and Heterogeneous Catalytic Processes

The (3-mercapto)propyl group serves as a key functionalizing moiety, enabling the integration of the POSS cage into various catalytic systems. In homogeneous catalysis , the thiol group can act as a ligand, coordinating to a soluble metal catalyst. This can influence the catalyst's electronic properties and steric environment, thereby tuning its activity and selectivity.

In heterogeneous catalysis , the compound can be tethered to a solid support, such as silica or a polymer resin. The thiol group provides a reactive handle for this immobilization, creating a robust linkage. This approach is exemplified in studies where thiol-functionalized supports are used to anchor metal nanoparticles for various reactions. For instance, research on palladium nanoparticles supported on thiol-functionalized silica has demonstrated their effectiveness as stable catalysts in Heck and Suzuki coupling reactions. researchgate.net While not specifically using Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane, this research highlights the principle of using thiol groups to create stable and reusable heterogeneous catalysts.

The heptaisobutyl groups of the silsesquioxane cage play a crucial role by ensuring compatibility with and solubility in a range of organic solvents and polymer matrices, which is advantageous for catalyst dispersion and processing.

Stabilizing Agent in Metal Nanoparticle Catalysis

One of the most promising applications of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane is as a stabilizing agent for metal nanoparticles. The thiol group has a strong affinity for noble metals like gold (Au), silver (Ag), and palladium (Pd), forming a self-assembled monolayer on the nanoparticle surface. This prevents the nanoparticles from aggregating, which is a common cause of catalyst deactivation.

The bulky heptaisobutyl-silsesquioxane cage provides significant steric hindrance, further enhancing the stability of the nanoparticles. This is particularly important in maintaining the catalytic activity of the nanoparticles, as their high surface-area-to-volume ratio is a key factor in their efficacy. Research on gold nanoparticles has shown that their catalytic activity is highly dependent on their size, with smaller nanoparticles generally exhibiting higher activity in reactions such as the reduction of p-nitrophenol. acs.org

Studies on palladium nanoparticles stabilized with aminopropyl-functionalized POSS have shown that the POSS cage effectively encapsulates the metal, leading to a stable and active heterogeneous catalyst. researchgate.net It is well-established that thiol-functionalized ligands can also effectively stabilize metal nanoparticles for catalytic applications. For example, thiol-functionalized porous polymers have been used to support gold nanoparticles for the catalytic reduction of nitroaromatic compounds, with the catalyst demonstrating good reusability. rsc.org

Below is a table summarizing the influence of nanoparticle size on catalytic activity for the reduction of 4-nitrophenol, a common model reaction to test catalytic performance.

| Average Gold Nanoparticle Size (nm) | Apparent Rate Constant (k_app) (s⁻¹) | Reference |

| 13.0 | 24.2 x 10⁻³ | mdpi.com |

| 16.7 | Not specified | mdpi.com |

| 18.5 | Not specified | mdpi.com |

| 35.9 | 1.3 x 10⁻³ | mdpi.com |

This data is for PNIPAAm–AuNP hybrid microgels and illustrates the general principle of size-dependent catalytic activity.

Synthesis and Functionalization of Nanomaterials

The attributes of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane are also highly beneficial in the controlled synthesis and surface modification of nanomaterials for applications beyond catalysis, particularly in the realm of sensors.

Role in Directed Synthesis of Metal Nanoparticles

In the synthesis of metal nanoparticles, Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane can act as a capping agent that controls the size and size distribution of the growing nanoparticles. The strong interaction between the thiol group and the metal surface can influence the nucleation and growth kinetics during the reduction of metal salts. This allows for the synthesis of monodisperse nanoparticles, which is crucial for applications where size-dependent properties are exploited.

Ligand exchange reactions are a common method to functionalize pre-synthesized nanoparticles. For example, triphenylphosphine-stabilized gold nanoparticles can be treated with thiol-containing molecules like Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane to create a more stable and functionalized nanoparticle. acs.org This process allows for the creation of nanoparticles with tailored surface properties.

The use of thiol-functionalized ligands is a well-established strategy for producing stable metal nanoparticles. For instance, various thiol-functionalized polymers have been used to create spherical, individual poly(thio-ether) nanoparticles through aerosol photopolymerization. sigmaaldrich.com

Surface Functionalization for Enhanced Sensor and Biosensor Performance

The functionalization of sensor surfaces is critical for their sensitivity and selectivity. The thiol group of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane provides an effective anchor for immobilizing the molecule onto gold or silver surfaces, which are commonly used in various sensing platforms such as surface plasmon resonance (SPR) and electrochemical sensors.

Once immobilized, the silsesquioxane cage can serve as a scaffold for the attachment of other molecules, such as biological recognition elements (e.g., antibodies, enzymes, DNA). This creates a well-defined and stable sensing interface. The three-dimensional structure of the POSS cage can also create a microenvironment that enhances the interaction between the analyte and the recognition element, potentially leading to improved sensor performance.

Research on thiol-functionalized silver nanoparticles has demonstrated their use in the optical detection of heavy metal ions like mercury (Hg(II)), with a limit of detection in the parts-per-billion range. mdpi.com In the context of biosensors, the functionalization of electrodes is a key step. Studies on graphene-based biosensors have shown that modifying the surface with carboxyl groups can provide active sites for the covalent attachment of biomolecules, leading to highly sensitive detection of disease biomarkers. mdpi.com Similarly, the thiol group of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane offers a reliable method for attaching sensing components to a transducer surface.

The following table presents a comparison of the immobilization of gold nanoparticles on zeolite surfaces using amine versus thiol functionalization, illustrating the strong affinity of thiol groups for gold.

| Functional Group | Characterization Results | Reference |

| Amine (APTES) | Provided better AuNPs immobilization. | mdpi.com |

| Thiol (MPTES) | Showed less active functions after deposition, but better attaching ability of the thiol group to the gold surface. | mdpi.com |

This data is for (3-aminopropyl)triethoxysilane (APTES) and (3-mercaptopropyl)trimethoxysilane (B106455) (MPTES) on a zeolite surface and is provided to illustrate the comparative behavior of amine and thiol groups in nanoparticle immobilization.

Exploration in Emerging Biological and Environmental Research Avenues

Fundamental Principles of Drug Delivery System Design

The design of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane, with its distinct amphiphilic nature, presents a promising scaffold for the development of such systems.

Encapsulation Mechanisms for Hydrophobic Agents and Solubility Enhancement

A significant challenge in pharmaceutical development is the poor water solubility of many potent drug molecules, which limits their bioavailability. mdpi.com The unique molecular architecture of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane, featuring seven hydrophobic isobutyl groups and a single reactive mercaptopropyl group, makes it an effective agent for encapsulating hydrophobic drugs. rjptonline.org

The primary mechanism for this encapsulation is the formation of nanoparticles or micelles in aqueous environments. The hydrophobic isobutyl groups create a nonpolar core that can accommodate lipophilic drug molecules, effectively shielding them from the aqueous surroundings. This encapsulation enhances the apparent solubility of the hydrophobic drug, a critical factor for its absorption and therapeutic action. mdpi.com The process of incorporating a hydrophobic drug into such a carrier can be achieved through methods like co-solvent evaporation, where both the drug and the silsesquioxane are dissolved in a common organic solvent, which is then removed, leading to the self-assembly of drug-loaded nanoparticles.

Table 1: Comparison of Encapsulation Strategies for Hydrophobic Drugs

| Encapsulation Strategy | Mechanism | Key Advantages | Relevant Research Findings |

| Micellar Solubilization | Formation of micelles with a hydrophobic core and hydrophilic shell. | Increases apparent solubility of hydrophobic drugs. | The use of surfactants to form micelles is a well-established method for solubilizing lipophilic drugs. |

| Solid Dispersion | Dispersion of a drug in an inert carrier matrix at the solid state. | Can enhance dissolution rates and bioavailability. | Can be prepared by methods like solvent evaporation or melting. |

| Nanoparticle Encapsulation | Entrapment of drug molecules within a nanoparticle matrix. | Offers high drug loading capacity and potential for targeted delivery. nih.gov | Bioinspired core-shell nanoparticles have demonstrated high encapsulation efficiencies (>99%) for hydrophobic drugs. nih.gov |

Investigation of Controlled Release Concepts in Advanced Systems

Beyond enhancing solubility, the controlled release of a therapeutic agent is crucial for maintaining optimal drug concentrations over an extended period. The thiol-functionalized nature of Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane offers a "handle" for creating more complex, stimuli-responsive drug delivery systems.

The mercapto (-SH) group can be utilized to form disulfide bonds, which are cleavable under the reducing conditions found within cells. This redox-responsive behavior can be harnessed to trigger the release of an encapsulated drug specifically at the target site. For instance, a drug-loaded nanoparticle could be cross-linked via disulfide bonds, creating a stable carrier in the bloodstream. Upon entering a cell, where the concentration of reducing agents like glutathione (B108866) is higher, these bonds would break, leading to the disassembly of the nanoparticle and the release of its cargo.

Research into thiolated polymers has demonstrated that the formation of disulfide bonds can significantly improve the stability of matrix tablets, prolonging drug release. nih.gov While specific kinetic data for Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane are still emerging, the principles derived from related systems are highly applicable.

Table 2: Models for Drug Release Kinetics

| Kinetic Model | Equation | Description | Applicability |

| Zero-Order | Q = k₀t | The drug release rate is constant over time. | Ideal for providing a constant drug level. |

| First-Order | log(Q₀ - Q) = kt/2.303 | The drug release rate is proportional to the amount of drug remaining in the matrix. nih.gov | Common for porous matrices. nih.gov |

| Higuchi | Q = kHt¹/² | Describes drug release as a diffusion process based on Fick's law, square root of time dependent. | Applicable to matrix and transdermal systems. |

| Korsmeyer-Peppas | Mt/M∞ = Kkptⁿ | Characterizes drug release from a polymeric system. The release exponent 'n' indicates the release mechanism. nih.gov | Used to differentiate between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport. nih.gov |

Investigation of Antioxidant Properties in In Vitro Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Compounds with antioxidant properties are therefore of significant therapeutic interest.

Mechanistic Studies on the Reduction of Reactive Oxygen Species (ROS) Levels

The thiol group (-SH) in Pss-(3-mercapto)propyl-heptaisobutyl silsesquioxane is the key to its potential antioxidant activity. Thiols are known to be effective scavengers of ROS. The mechanism of action involves the donation of a hydrogen atom from the sulfhydryl group to a free radical, thereby neutralizing it. The resulting thiyl radical can then react with another thiyl radical to form a stable disulfide bond.